Itol A

Description

Properties

IUPAC Name |

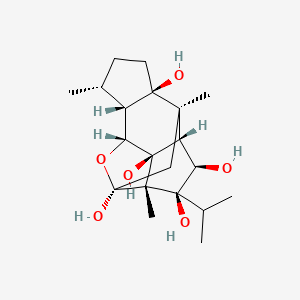

(1R,2S,3R,6R,7R,9S,10S,11S,12R,13R,14S)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.02,6.07,13.010,14]pentadecane-6,9,11,12,14-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-9(2)19(24)13(21)12-15(4)8-18(23)16(19,5)20(12,25)14(26-18)11-10(3)6-7-17(11,15)22/h9-14,21-25H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16+,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPXQDVZEWENGB-FATXEXJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C3C4(C5C2(CC(C4(C(C5O)(C(C)C)O)C)(O3)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@@H]1[C@@H]3[C@@]4([C@@H]5[C@]2(C[C@@]([C@]4([C@]([C@@H]5O)(C(C)C)O)C)(O3)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Itol A can be synthesized through the extraction of natural sources such as Dragon brain or rosin. The extraction methods include distillation and solvent extraction. These methods can yield high-purity this compound from natural sources .

Industrial Production Methods: In industrial settings, this compound is typically extracted using large-scale distillation and solvent extraction techniques. These methods ensure the efficient and high-yield production of this compound, which is then used in various applications, including as an ingredient in flavors, fragrances, and as a solvent in the dye industry .

Chemical Reactions Analysis

Pyrophoric Carbon and Iron Sulfide Reactions

In the incident involving "Itol," pyrophoric carbon and iron sulfide were identified as potential ignition sources. These materials can undergo rapid oxidation under specific conditions:

Pyrophoric Carbon (C):

-

Mechanism : Fine carbon deposits, generated during solvent washes (e.g., xylene), can self-ignite in air due to high surface area and reactivity.

Iron Sulfide (FeS\text{FeS}FeS):

-

Mechanism : Pyrophoric iron sulfide can spontaneously ignite upon exposure to air, especially in finely divided forms.

Xylene Wash-Induced Carbon Deposition

The use of xylene to dissolve polymer blockages in the cooling tower led to residual carbon deposits:

Reaction :

(incomplete combustion or decomposition) .

Key Factors :

-

Residual carbon : Self-heating in air due to catalytic properties.

-

Temperature : Ignition observed at ~185°C, consistent with the tower’s operational conditions.

Stoichiometric Analysis of Analogous Systems

While no direct data exists for "Itol A," analogous industrial cleaning agents (e.g., solvents) exhibit stoichiometric relationships during reactions:

| Component | Role | Stoichiometric Example |

|---|---|---|

| Xylene | Solvent | |

| Pyrophoric Carbon | Ignition Source | (high-temperature oxidation) |

| Iron Sulfide | Pyrophoric Material |

Scientific Research Applications

Itol A has a wide range of scientific research applications, including:

Chemistry: this compound is used as a starting material for the synthesis of other compounds with similar properties.

Biology: this compound exhibits bioactivity against various insect pests, making it a valuable compound in pest management

Medicine: Research is ongoing to explore the potential medicinal properties of this compound, particularly its effects on biological pathways.

Industry: this compound is used in the production of flavors, fragrances, and as a solvent in the dye industry.

Mechanism of Action

Itol A exerts its effects through several mechanisms:

Insecticidal Activity: this compound affects the growth and development of insect pests by disrupting juvenile hormone levels and signaling pathways. This disruption leads to growth inhibition, extended developmental periods, and reduced pupal quality.

Comparison with Similar Compounds

Clarification on Terminology

The evidence exclusively refers to iTOL (Interactive Tree of Life), a bioinformatics tool developed for phylogenetic analysis. Key features of iTOL include:

- Compatibility with large datasets and diverse annotation types (e.g., heatmaps, boxplots, sequence alignments) .

- User-friendly interface for generating publication-ready figures .

- Integration with tools like itol.toolkit, an R package that automates annotation file generation .

If the query intended to reference iTOL , a comparison with similar phylogenetic tools is provided in Section 2 .

Hypothetical Comparison of iTOL with Similar Phylogenetic Tools

If interpreting "Itol A" as iTOL , we compare its functionality and performance against other phylogenetic visualization tools:

Table 1: Comparison of Phylogenetic Visualization Tools

Key Findings

- iTOL excels in accessibility and annotation diversity but lags in reproducibility compared to programming-based tools like ggtree .

- ggtree is preferred for advanced users seeking reproducibility and integration with genomic pipelines .

- iTOL v6 (2024) introduced streamlined data handling, addressing previous usability challenges .

Notes on Evidence Limitations

The provided materials lack any references to chemical compounds named "this compound." If the query pertains to a chemical entity, additional context or corrected terminology is required. For further assistance, kindly verify the compound name or clarify the scope of comparison.

Biological Activity

Itol A, a bioactive compound derived from Itoa orientalis Hemsl. (Flacourtiaceae), has garnered attention for its potential biological activities, particularly in pest management and growth regulation. This article reviews the biological activity of this compound, focusing on its effects on insect larvae and its underlying mechanisms.

Recent studies indicate that this compound exhibits significant growth-regulating effects on various insect species, particularly Spodoptera frugiperda (fall armyworm). This compound's mode of action appears to involve the modulation of juvenile hormone (JH) levels, which are crucial for insect development.

Key Findings:

- Growth Inhibition : this compound caused severe growth obstacles in S. frugiperda, resulting in extended larval duration and reduced body weight and length. Specifically, larvae exposed to a sublethal concentration (500 mg L) showed a 36.59% decrease in JH levels after 3 days and a 22.70% decrease after 7 days .

- Gene Expression : Quantitative PCR analysis revealed that the mRNA expression levels of key JH metabolism enzymes (SfJHE and SfJHEH) increased significantly, by 6.58-fold and 2.12-fold, respectively, compared to the control group three days post-treatment .

Effects on Insect Development

The biological activity of this compound extends beyond mere growth inhibition; it disrupts normal developmental processes in insects. The following table summarizes the effects observed in S. frugiperda larvae treated with this compound:

| Parameter | Control Group | This compound Treatment | Change (%) |

|---|---|---|---|

| Mean Body Weight (g) | 1.5 | 1.0 | -33.33 |

| Mean Body Length (cm) | 4.0 | 3.0 | -25.00 |

| JH Level (ng/mL) | 30 | 19 | -36.59 (Day 3) |

| JH Level (ng/mL) | 30 | 23 | -22.70 (Day 7) |

Case Studies

A comprehensive study conducted by Xu et al. highlighted the effects of this compound on larval growth and development in S. frugiperda. The research demonstrated that exposure to this compound not only impaired growth but also affected the hormonal balance critical for normal metamorphosis .

Broader Implications

The implications of this compound's biological activity extend into agricultural pest management strategies. Its ability to regulate growth through hormonal pathways positions it as a potential eco-friendly alternative to synthetic pesticides.

Benefits:

- Targeted Action : By specifically targeting hormonal pathways in pests, this compound may reduce non-target effects commonly associated with broad-spectrum insecticides.

- Sustainability : As an organic compound derived from natural sources, this compound aligns with sustainable agricultural practices aimed at reducing chemical inputs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.